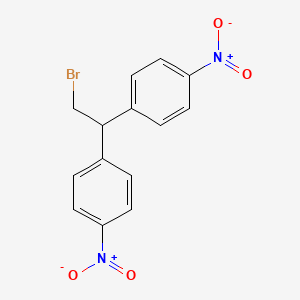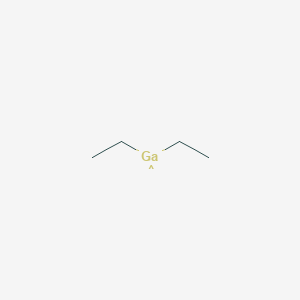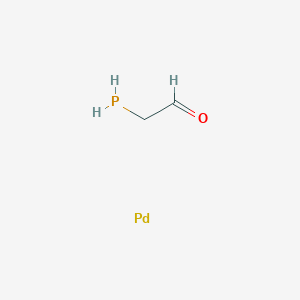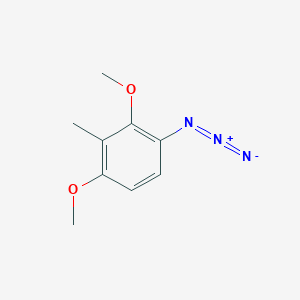![molecular formula C13H26Si2 B14288059 (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) CAS No. 115168-07-5](/img/structure/B14288059.png)
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[410]hept-2-ene-7,7-diyl)bis(trimethylsilane) is a unique organosilicon compound characterized by its bicyclic structure and the presence of two trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) typically involves the reaction of bicyclo[4.1.0]hept-2-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkanes.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various silyl-substituted derivatives, which can be further utilized in organic synthesis and materials science.
Scientific Research Applications
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Industry: It is used in the production of advanced materials, such as silicone-based coatings and adhesives.
Mechanism of Action
The mechanism by which (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) exerts its effects involves the interaction of the trimethylsilane groups with various molecular targets. These interactions can lead to changes in the physical and chemical properties of the target molecules, enhancing their reactivity and stability. The bicyclic structure of the compound also plays a role in its unique reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Known for its use in polymerization reactions.
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: Used in the synthesis of various organic compounds.
3,7,7-trimethylbicyclo[4.1.0]hept-2-ene: Another bicyclic compound with similar structural features.
Uniqueness
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) is unique due to the presence of two trimethylsilane groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of advanced materials and complex organic molecules.
Properties
CAS No. |
115168-07-5 |
|---|---|
Molecular Formula |
C13H26Si2 |
Molecular Weight |
238.52 g/mol |
IUPAC Name |
trimethyl-(7-trimethylsilyl-7-bicyclo[4.1.0]hept-2-enyl)silane |
InChI |
InChI=1S/C13H26Si2/c1-14(2,3)13(15(4,5)6)11-9-7-8-10-12(11)13/h7,9,11-12H,8,10H2,1-6H3 |
InChI Key |
VYTIJFZINLUVBF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(C2C1C=CCC2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


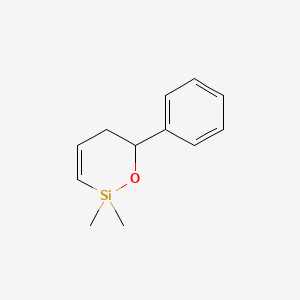
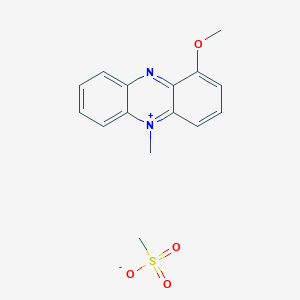
![3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/structure/B14287989.png)
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
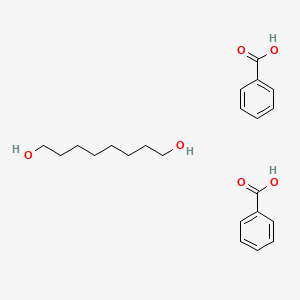
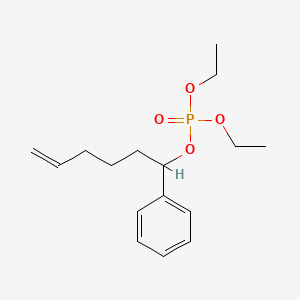
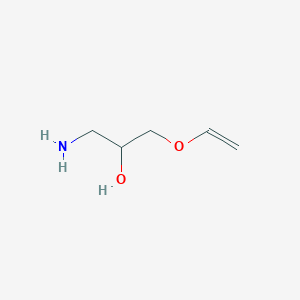
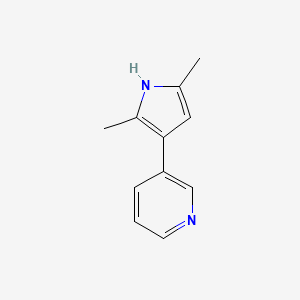
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)

